Sirtuin modulator 5

Beschreibung

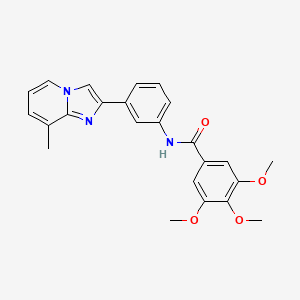

The exact mass of the compound 3,4,5-trimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is 417.16885622 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3,4,5-trimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4/c1-15-7-6-10-27-14-19(26-23(15)27)16-8-5-9-18(11-16)25-24(28)17-12-20(29-2)22(31-4)21(13-17)30-3/h5-14H,1-4H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRLMVXVEXHHQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sirtuin 5: A Key Regulator of Mitochondrial Metabolism and Stress Responses

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, prominently localized within the mitochondrial matrix. While initially characterized for its weak deacetylase activity, SIRT5 is now recognized as the principal enzyme responsible for removing negatively charged acyl modifications, primarily succinyl, malonyl, and glutaryl groups, from a vast array of mitochondrial proteins. This activity positions SIRT5 as a critical regulator of mitochondrial metabolism, redox balance, and cellular stress responses. This guide provides a detailed overview of the SIRT5 mechanism of action in mitochondria, focusing on its enzymatic function, key targets, and the methodologies used to study its activity.

Core Mechanism of Action: Desuccinylation, Demalonylation, and Deglutarylation

SIRT5's primary role in mitochondria is to catalyze the removal of specific acyl-lysine modifications in a two-step process dependent on NAD+. The enzyme binds to an acylated substrate and NAD+, facilitating the transfer of the acyl group to the ADP-ribose moiety of NAD+, releasing nicotinamide (B372718) and the deacylated lysine (B10760008). This process effectively reverses the non-enzymatic acylation of lysine residues that can occur in the presence of high concentrations of mitochondrial acyl-CoA intermediates, such as succinyl-CoA and malonyl-CoA.

The accumulation of these modifications, particularly hypersuccinylation, is associated with the inhibition of enzymatic activity and the induction of oxidative stress. By removing these modifications, SIRT5 restores protein function and maintains mitochondrial homeostasis.

Key Mitochondrial Targets and Pathways Regulated by SIRT5

SIRT5's influence extends across numerous mitochondrial pathways by targeting key enzymes and regulatory proteins.

1. Tricarboxylic Acid (TCA) Cycle: SIRT5 targets several enzymes in the TCA cycle, including:

-

Succinate Dehydrogenase (SDH): SIRT5 desuccinylates the SDHA subunit of the SDH complex, which is crucial for its enzymatic activity. Hypersuccinylation of SDHA impairs its function, leading to a decrease in electron transport chain (ETC) activity.

-

Pyruvate (B1213749) Dehydrogenase (PDH): By regulating the acylation state of components of the PDH complex, SIRT5 influences the entry of pyruvate into the TCA cycle.

2. Fatty Acid β-oxidation: SIRT5 modulates fatty acid oxidation by targeting enzymes such as:

-

3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2): SIRT5 desuccinylates HMGCS2, a key enzyme in ketogenesis, thereby regulating its activity.

-

Acyl-CoA dehydrogenases: Several enzymes involved in the breakdown of fatty acids are regulated by SIRT5-mediated deacylation.

3. Oxidative Phosphorylation (OXPHOS): SIRT5 plays a role in maintaining the efficiency of the electron transport chain by targeting subunits of the respiratory complexes. For example, it is known to desuccinylate a subunit of the ATP synthase complex.

4. Urea (B33335) Cycle: In the liver, SIRT5 is a critical regulator of the urea cycle:

-

Carbamoyl Phosphate Synthetase 1 (CPS1): SIRT5 deglutarylates and activates CPS1, the rate-limiting enzyme of the urea cycle. This is particularly important for ammonia (B1221849) detoxification.

5. Antioxidant Defense: SIRT5 contributes to the mitochondrial antioxidant system by regulating:

-

Superoxide (B77818) Dismutase 1 (SOD1): SIRT5 has been shown to desuccinylate SOD1, potentially modulating its activity in scavenging superoxide radicals.

Signaling Pathway of SIRT5 in Mitochondrial Regulation

Caption: SIRT5 signaling pathway in response to metabolic stress.

Quantitative Data on SIRT5 Activity

The following tables summarize key quantitative data regarding SIRT5's enzymatic activity and substrate specificity.

Table 1: Kinetic Parameters of SIRT5 for Different Acyl Substrates

| Substrate (Peptide) | Acyl Group | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| H3K9 | Acetyl | >1000 | ~0.001 | ~1 | |

| SDHA-K | Succinyl | 23 | 0.15 | 6520 | |

| HMGCS2-K | Succinyl | 18 | 0.12 | 6670 | |

| CPS1-K | Glutaryl | 5.2 | 0.08 | 15380 |

Table 2: Substrate Specificity of SIRT5

| Acyl Group | Relative Activity (%) |

| Succinyl | 100 |

| Glutaryl | 85 |

| Malonyl | 40 |

| Acetyl | <1 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for studying SIRT5 function.

In Vitro SIRT5 Deacylase Assay

This assay measures the enzymatic activity of recombinant SIRT5 against a specific acylated peptide substrate.

Workflow Diagram:

Caption: Workflow for an in vitro SIRT5 deacylase assay.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing recombinant human SIRT5 (e.g., 1-5 µM), a synthetic acylated peptide substrate (e.g., 100 µM succinyl-H3K9 peptide), and NAD+ (e.g., 1 mM) in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT).

-

Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as 0.1 M HCl, or a SIRT5 inhibitor like suramin.

-

Detection and Quantification:

-

HPLC-based method: Separate the acylated and deacylated peptide products using reverse-phase HPLC and quantify the peak areas.

-

Fluorescence-based method: Utilize a coupled enzymatic assay where the product of the sirtuin reaction (nicotinamide) is used to generate a fluorescent signal. For example, in the presence of nicotinamidase, the nicotinamide is converted to nicotinic acid, which can then be detected.

-

Immunoprecipitation and Western Blotting for in vivo Target Validation

This method is used to confirm the acylation status of a specific protein in response to changes in SIRT5 activity in a cellular context.

Methodology:

-

Cell Lysis: Lyse cells or mitochondrial fractions in a buffer containing sirtuin inhibitors (e.g., nicotinamide) and phosphatase/protease inhibitors to preserve the post-translational modifications.

-

Immunoprecipitation: Incubate the protein lysate with an antibody specific to the target protein overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complex.

-

Elution and SDS-PAGE: Wash the beads extensively and elute the immunoprecipitated protein. Separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the proteins to a PVDF membrane and probe with a pan-anti-acyl-lysine antibody (e.g., anti-succinyl-lysine) to detect the acylation status of the immunoprecipitated protein. A separate blot can be probed with the target protein antibody as a loading control.

Logical Relationship of SIRT5's Regulatory Roles

Caption: Logical inputs and outputs of SIRT5's regulatory function.

Implications for Drug Development

The central role of SIRT5 in mitochondrial metabolism and stress responses makes it an attractive target for therapeutic intervention in a range of diseases, including metabolic disorders, cardiovascular diseases, and cancer.

-

SIRT5 Activators: Small molecule activators of SIRT5 could be beneficial in conditions characterized by mitochondrial dysfunction and hyperacylation, such as fatty liver disease or heart failure. By enhancing SIRT5 activity, these compounds could restore metabolic homeostasis and mitigate oxidative stress.

-

SIRT5 Inhibitors: In certain cancers, SIRT5 has been shown to promote tumor growth and resistance to therapy. In these contexts, SIRT5 inhibitors could serve as valuable additions to existing chemotherapy regimens, sensitizing cancer cells to treatment.

The development of potent and selective SIRT5 modulators remains an active area of research. A thorough understanding of its mechanism of action, as outlined in this guide, is fundamental to the successful design and implementation of novel therapeutic strategies targeting this critical mitochondrial enzyme.

SIRT5 Substrates in Fatty Acid Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 5 (SIRT5) is a crucial NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a significant role in metabolic regulation through its robust desuccinylase, demalonylase, and deglutarylase activities. Emerging evidence highlights SIRT5 as a key regulator of fatty acid oxidation (FAO), a vital catabolic process for energy production. Dysregulation of SIRT5-mediated FAO has been implicated in various metabolic disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the known SIRT5 substrates in FAO, presenting quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows.

SIRT5's Role in Regulating Fatty Acid Oxidation

SIRT5 primarily promotes fatty acid oxidation by removing succinyl groups from lysine (B10760008) residues on key metabolic enzymes. This post-translational modification, known as succinylation, is a non-enzymatic process driven by the mitochondrial concentration of succinyl-CoA. Succinylation can alter the charge and structure of proteins, often leading to a decrease in their catalytic activity. By reversing this modification, SIRT5 restores the function of these enzymes, thereby enhancing the overall flux of FAO.

In the absence of SIRT5, a state of hyper-succinylation of mitochondrial proteins is observed, leading to impaired FAO, accumulation of medium and long-chain acylcarnitines, and reduced ketone body production.[1][2] This underscores the critical role of SIRT5 in maintaining mitochondrial metabolic homeostasis.

Key SIRT5 Substrates in Fatty Acid Oxidation

Several key enzymes in the fatty acid oxidation and ketogenesis pathways have been identified as direct substrates of SIRT5. The following sections detail these interactions, supported by quantitative data from proteomic and biochemical studies.

Data Presentation: Quantitative Analysis of SIRT5-Mediated Desuccinylation in Fatty Acid Oxidation

The following tables summarize the quantitative data on the impact of SIRT5 on the succinylation status and activity of its key substrates in fatty acid oxidation.

Table 1: Changes in Succinylation of FAO Enzymes in SIRT5 Knockout (KO) Models

| Protein | Gene Symbol | Key Succinylation Sites | Fold Change in Succinylation (KO vs. WT) | Reference |

| 3-hydroxy-3-methylglutaryl-CoA synthase 2 | HMGCS2 | K83, K310, K350, K354, K358 | >2-fold on multiple sites | [1] |

| Very long-chain acyl-CoA dehydrogenase | VLCAD | K298, K299, K482, K492, K507 | >2-fold on multiple peptides | [3] |

| Enoyl-CoA hydratase, alpha subunit | ECHA | 28 identified lysine residues | 26 of 28 sites only found in KO | [4] |

| Carnitine palmitoyltransferase 2 | CPT2 | Not specified | >1.5-fold | [5] |

Table 2: Functional Consequences of SIRT5-Mediated Desuccinylation on FAO Enzymes

| Protein | Effect of SIRT5-mediated Desuccinylation | Quantitative Change in Activity | Reference |

| HMGCS2 | Activation | Mutation of hypersuccinylated residues K83 and K310 to glutamic acid strongly inhibits enzymatic activity. | [1] |

| VLCAD | Rescues membrane binding | ~60% rescue of cardiolipin (B10847521) binding | [3] |

| ECHA | Activation | 32% decrease in activity in Sirt5 KO heart; 24% increase in activity with SIRT5 co-expression. | [6] |

Table 3: Kinetic Parameters of SIRT5 Desuccinylation

| Substrate (Peptide) | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Reference |

| H3K9succ | 0.20 ± 0.01 | 37 ± 5 | 5400 | [7] |

| CPS1-succ1 | 0.26 ± 0.01 | 19 ± 2 | 14000 | [7] |

| SDHA-succ | 0.26 ± 0.01 | 13 ± 2 | 20000 | [7] |

Table 4: Acylcarnitine Accumulation in SIRT5 Knockout Mice

| Acylcarnitine Species | Tissue | Fold Change (KO vs. WT) | Reference |

| Medium-chain acylcarnitines | Liver, Skeletal Muscle | Significant accumulation | [1] |

| Long-chain acylcarnitines | Liver, Skeletal Muscle | Significant accumulation | [1] |

Signaling Pathways and Experimental Workflows

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of SIRT5 and its substrates in fatty acid oxidation.

Protocol 1: In Vitro Desuccinylation Assay

This protocol is adapted from established methods for assessing SIRT5 desuccinylase activity on a peptide substrate.[8]

Materials:

-

Recombinant human SIRT5 protein

-

Succinylated peptide substrate (e.g., a synthetic peptide corresponding to a known succinylated site on an FAO enzyme)

-

NAD+

-

Desuccinylation buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing an enzyme that reacts with the desuccinylated product to generate a fluorescent signal)

-

96-well plate (black, flat-bottom)

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing the succinylated peptide substrate and NAD+ in the desuccinylation buffer.

-

Add recombinant SIRT5 to initiate the reaction. As a negative control, prepare a reaction without SIRT5.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding the developer solution.

-

Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the fluorophore used.

-

Calculate the desuccinylase activity by subtracting the fluorescence of the negative control from the fluorescence of the SIRT5-containing reactions.

Protocol 2: Co-Immunoprecipitation (Co-IP) of SIRT5 and HMGCS2

This protocol details the co-immunoprecipitation of SIRT5 and HMGCS2 from cell lysates to demonstrate their interaction.[5][9][10]

Materials:

-

Cell line expressing both SIRT5 and HMGCS2 (e.g., HEK293T cells)

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Anti-SIRT5 antibody (for immunoprecipitation)

-

Anti-HMGCS2 antibody (for western blotting)

-

Normal rabbit IgG (isotype control)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween 20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and western blotting reagents

Procedure:

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with either the anti-SIRT5 antibody or normal rabbit IgG overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads three to five times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluates by SDS-PAGE and western blotting using the anti-HMGCS2 antibody to detect the co-immunoprecipitated HMGCS2.

Protocol 3: Measurement of Fatty Acid Oxidation Rate in Hepatocytes

This protocol describes the measurement of FAO rate in primary hepatocytes using a radiolabeled fatty acid substrate.[11][12]

Materials:

-

Primary hepatocytes isolated from wild-type and SIRT5 knockout mice

-

Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 1% fatty acid-free BSA

-

[1-14C]palmitic acid

-

Scintillation vials and scintillation fluid

-

CO2 trapping apparatus

Procedure:

-

Isolate primary hepatocytes from wild-type and SIRT5 knockout mice.

-

Resuspend the hepatocytes in KRBB.

-

Add [1-14C]palmitic acid to the cell suspension.

-

Incubate the cells at 37°C in a shaking water bath for 1-2 hours. The incubation vials should be sealed with a rubber stopper equipped with a center well containing a piece of filter paper soaked in a CO2 trapping agent (e.g., NaOH).

-

Stop the reaction by injecting perchloric acid into the cell suspension.

-

Continue the incubation for another hour to ensure complete trapping of the released 14CO2.

-

Remove the filter paper and place it in a scintillation vial to measure the amount of 14CO2 produced.

-

Centrifuge the cell suspension to pellet the cell debris.

-

Collect the supernatant and measure the radioactivity in the acid-soluble fraction, which represents the acid-soluble metabolites (ASMs) of fatty acid oxidation.

-

Calculate the rate of fatty acid oxidation based on the amount of 14CO2 and ASMs produced per unit of time and protein concentration.

Conclusion

SIRT5 is a pivotal regulator of fatty acid oxidation, primarily through its desuccinylase activity on key enzymes in the FAO and ketogenesis pathways. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the role of SIRT5 in metabolic diseases. A deeper understanding of the molecular mechanisms by which SIRT5 governs FAO will be instrumental in the development of novel therapeutic strategies targeting this critical metabolic pathway. The visualization of these complex interactions through signaling and workflow diagrams serves to enhance comprehension and guide future research endeavors in this exciting field.

References

- 1. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT5 Regulates the Mitochondrial Lysine Succinylome and Metabolic Networks [escholarship.org]

- 3. SIRT3 and SIRT5 Regulate the Enzyme Activity and Cardiolipin Binding of Very Long-Chain Acyl-CoA Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. hub.hku.hk [hub.hku.hk]

- 8. An optimized desuccinylase activity assay reveals a difference in desuccinylation activity between proliferative and differentiated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sodium butyrate activates HMGCS2 to promote ketone body production through SIRT5-mediated desuccinylation [journal.hep.com.cn]

- 10. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of fatty acid oxidation rates in animal tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Desuccinylase Activity of SIRT5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein lysine (B10760008) deacylase family, has emerged as a critical regulator of cellular metabolism. Primarily localized in the mitochondria, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with a comparatively weak deacetylase function. This unique enzymatic profile positions SIRT5 as a key modulator of metabolic pathways by removing negatively charged acyl groups from lysine residues on target proteins. Dysregulation of SIRT5 activity has been implicated in a range of pathologies, including metabolic disorders and cancer, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the core functions of SIRT5's desuccinylase activity, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it governs.

Core Function of SIRT5 Desuccinylase Activity

SIRT5's primary role as a desuccinylase is to reverse lysine succinylation, a post-translational modification where a succinyl group is added to a lysine residue. This modification, which changes the charge of the lysine from positive to negative, can significantly impact protein function. By removing the succinyl group, SIRT5 restores the positive charge of the lysine residue, thereby modulating the activity, stability, and localization of its substrate proteins.[1] This enzymatic activity is crucial for the regulation of several key metabolic processes.

Quantitative Data on SIRT5 Desuccinylase Activity and its Impact

The following tables summarize the quantitative data related to SIRT5's enzymatic activity and the metabolic consequences of its deficiency.

Table 1: Kinetic Parameters of SIRT5 Deacylase Activities

| Substrate (Peptide) | Acyl Modification | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| CPS1-derived octapeptide | Desuccinylation | - | - | 13,995 | [2][3] |

| CPS1-derived octapeptide | Demalonylation | - | - | 3,758 | [2][3] |

| CPS1-derived octapeptide | Deglutarylation | - | - | 18,699 | [2][3] |

| CPS1-derived octapeptide | Deacetylation | - | - | 16 | [2][3] |

| Histone H3 (K9) | Desuccinylation | - | - | 383 |

Data for kcat and Km were not explicitly provided in the source for all entries, hence the catalytic efficiency (kcat/Km) is presented.

Table 2: Changes in Protein Succinylation in SIRT5 Knockout (KO) Mice

| Protein | Lysine Site | Tissue/Cell Line | Fold Change in Succinylation (KO vs. WT) | Reference |

| Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) | K1291 | Liver | 16 to >100 | |

| 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) | Multiple sites (12 of 15 lysines) | Liver | Hypersuccinylated | [4] |

| Pyruvate Dehydrogenase Complex (PDC) | Multiple sites | Mouse Embryonic Fibroblasts | >4 (on over 12% of sites) | |

| Succinate Dehydrogenase (SDH) | Multiple sites | Mouse Embryonic Fibroblasts | >4 (on over 12% of sites) | |

| Enoyl-CoA Hydratase (ECHA) | Multiple sites | Heart | Increased |

Table 3: Altered Metabolite Levels in SIRT5 Knockout (KO) Mice

| Metabolite | Tissue/Fluid | Change in SIRT5 KO vs. WT | Reference |

| Blood Ammonia (B1221849) | Blood | Elevated (2-fold after 48h starvation) | |

| Plasma β-hydroxybutyrate | Plasma | Decreased | [4] |

| Medium-chain acylcarnitines | Liver and Skeletal Muscle | Accumulation | [2] |

| Long-chain acylcarnitines | Liver and Skeletal Muscle | Accumulation | [2] |

| Mitochondrial NADH | HEK293T cells | Increased (2.4-fold) |

Key Signaling Pathways and Biological Processes Regulated by SIRT5 Desuccinylation

SIRT5's desuccinylase activity is integral to the regulation of several metabolic and cellular signaling pathways.

Urea (B33335) Cycle

SIRT5 plays a pivotal role in ammonia detoxification through its regulation of the urea cycle. It desuccinylates and activates carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle.[3] This activation is crucial for the conversion of ammonia to carbamoyl phosphate. Consequently, SIRT5 knockout mice exhibit hyperammonemia, particularly under fasting conditions.

Caption: SIRT5-mediated desuccinylation activates CPS1 in the urea cycle.

Fatty Acid Oxidation and Ketogenesis

SIRT5 is a key regulator of fatty acid oxidation (FAO) and ketogenesis. It desuccinylates and modulates the activity of several enzymes in these pathways, including 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), the rate-limiting enzyme in ketone body production.[4] SIRT5 deficiency leads to the accumulation of medium- and long-chain acylcarnitines, indicating impaired FAO.[2]

References

- 1. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of SIRT5 in Reactive Oxygen Species (ROS) Detoxification

Abstract

Sirtuin 5 (SIRT5) is a NAD⁺-dependent protein deacylase, primarily localized in the mitochondria, that plays a pivotal role in cellular metabolism and homeostasis.[1][2] While initially characterized for its weak deacetylase activity, SIRT5 is now recognized as a highly efficient desuccinylase, demalonylase, and deglutarylase.[1][3] Emerging evidence has illuminated its critical function in mitigating oxidative stress by modulating the activity of key enzymes involved in reactive oxygen species (ROS) detoxification. This technical guide provides a comprehensive overview of the molecular mechanisms by which SIRT5 combats oxidative stress, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core pathways and workflows.

Core Mechanisms of SIRT5 in ROS Detoxification

SIRT5 employs a multi-pronged approach to reduce cellular ROS levels, primarily by enhancing the cell's antioxidant capacity through the post-translational modification of various target proteins.

Direct Activation of Antioxidant Enzymes

One of the most direct mechanisms is the activation of superoxide (B77818) dismutase 1 (SOD1), a key antioxidant enzyme that converts superoxide radicals into hydrogen peroxide and molecular oxygen.[2][4][5] SIRT5 binds to, desuccinylates, and activates SOD1, thereby enhancing its capacity to eliminate ROS.[4][5][6] Studies have shown that co-expression of SIRT5 with SOD1 significantly increases SOD1-mediated ROS reduction.[4][5]

Enhancement of NADPH Production for Glutathione (B108866) Regeneration

SIRT5 is a critical regulator of cellular NADPH homeostasis, which is essential for regenerating reduced glutathione (GSH), a potent ROS scavenger, from its oxidized form (GSSG).[1][6][7] SIRT5 achieves this by activating two major NADPH-producing enzymes:

-

Isocitrate Dehydrogenase 2 (IDH2): SIRT5 desuccinylates and activates the mitochondrial enzyme IDH2.[6][8][9]

-

Glucose-6-Phosphate Dehydrogenase (G6PD): SIRT5 deglutarylates and activates G6PD, the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][8][9]

The activation of both IDH2 and G6PD leads to increased NADPH production, which in turn elevates the GSH/GSSG ratio, bolstering the cell's ability to neutralize ROS.[8][9] Consequently, SIRT5 deficiency leads to reduced NADPH and GSH levels, rendering cells more susceptible to oxidative stress.[7][8]

Modulation of Other Key Metabolic and Stress-Response Proteins

SIRT5's influence extends to other proteins that can either produce or respond to oxidative stress:

-

Peroxisomal Acyl-CoA Oxidase 1 (ACOX1): This enzyme is involved in fatty acid oxidation and contributes to hydrogen peroxide (H₂O₂) production. SIRT5-mediated desuccinylation inhibits the dimerization and thus the activity of ACOX1, mitigating H₂O₂ production.[1][2][10]

-

Forkhead Box Protein O3a (FOXO3a): SIRT5 has been reported to deacetylate FOXO3a, promoting its translocation to the nucleus.[1][2][6] In the nucleus, FOXO3a facilitates the expression of genes involved in antioxidant defense.[1][2]

-

Succinate Dehydrogenase (SDH): SIRT5-mediated desuccinylation can inhibit the activity of the SDH complex (respiratory complex II), which is involved in both the TCA cycle and the electron transport chain.[1][11] This modulation of mitochondrial respiration can influence ROS production.

The signaling pathways through which SIRT5 detoxifies ROS are summarized in the diagram below.

Data Presentation: Quantitative Effects of SIRT5 on Oxidative Stress Markers

The following tables summarize quantitative data from studies investigating the role of SIRT5 in ROS detoxification.

Table 1: Effect of SIRT5 Manipulation on ROS and Related Molecules

| Experimental System | SIRT5 Manipulation | Measured Parameter | Quantitative Change | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Knockout (Sirt5-/-) | Cellular ROS Levels | ~1.8-fold increase | [8] |

| Mouse Embryonic Fibroblasts (MEFs) | Knockout (Sirt5-/-) | GSH/GSSG Ratio | ~40% decrease | [8] |

| Mouse Embryonic Fibroblasts (MEFs) | Knockout (Sirt5-/-) | NADPH Levels | ~35% decrease | [8] |

| H9c2 Cardiomyocytes | H₂O₂ Treatment (50 µM) | SIRT5 Protein Expression | ~52% decrease | [12] |

| H9c2 Cardiomyocytes | SIRT5 Knockdown + H₂O₂ | Cell Viability | Significant decrease vs. H₂O₂ alone | [12] |

| H9c2 Cardiomyocytes | SIRT5 Overexpression + H₂O₂ | Apoptotic Cell Number | Partial reversal of H₂O₂-induced apoptosis | [12] |

Table 2: Regulation of Target Enzyme Activity by SIRT5

| Target Protein | SIRT5 Action | Effect on Target | Method of Analysis | Reference |

| SOD1 | Desuccinylation | Activation | In vitro activity assay | [4][5] |

| IDH2 | Desuccinylation | Activation | In vitro activity assay | [8][9] |

| G6PD | Deglutarylation | Activation | In vitro activity assay | [8][9] |

| SDH Complex | Desuccinylation | Inhibition | Cellular respiration assay | [1][11] |

| ACOX1 | Desuccinylation | Inhibition of dimerization | Co-immunoprecipitation | [1][10] |

Experimental Protocols

Detailed methodologies are crucial for studying the function of SIRT5. Below are protocols for key experiments.

Protocol: Measurement of Cellular ROS Levels using DCFH-DA

This protocol is adapted from established methods for detecting total cellular ROS.[13][14][15]

Objective: To quantify changes in intracellular ROS levels following modulation of SIRT5 activity or expression.

Materials:

-

Cells of interest (adherent or suspension)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium (phenol red-free recommended)

-

Positive control (e.g., H₂O₂ or Tert-butyl hydroperoxide (TBHP))

-

Black, clear-bottom 96-well plate

-

Fluorescence microplate reader (Excitation/Emission: ~485nm/~535nm) or fluorescence microscope.

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate to achieve 80-90% confluency. Culture under standard conditions.

-

Treatment: Treat cells with SIRT5 inhibitors, activators, or subject them to siRNA-mediated knockdown or overexpression for the desired duration. Include untreated and vehicle-only controls. Add a positive control (e.g., 50 µM TBHP) to a set of wells 2-4 hours before the measurement.

-

Washing: Gently remove the culture medium. Wash cells twice with 100 µL of warm PBS or HBSS per well.

-

DCFH-DA Staining: Prepare a 10 µM working solution of DCFH-DA in pre-warmed, serum-free medium. Add 100 µL of the working solution to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

-

Final Wash: Remove the DCFH-DA solution and gently wash the cells twice with 100 µL of warm PBS or HBSS.

-

Measurement: Add 100 µL of PBS or HBSS to each well. Immediately measure the fluorescence intensity using a microplate reader. For visualization, use a fluorescence microscope.

-

Data Analysis: Subtract the background fluorescence from wells with no cells. Normalize the fluorescence intensity of treated samples to the control samples.

Protocol: Assessment of Protein Succinylation via Western Blot

This protocol allows for the detection of changes in the succinylation status of SIRT5 substrates.[16]

Objective: To determine if inhibition or depletion of SIRT5 leads to hyper-succinylation of its target proteins.

Materials:

-

Treated and control cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase/deacylase inhibitors (including Nicotinamide)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Anti-pan-succinyl-lysine, Anti-SIRT5, loading control (e.g., Anti-β-actin or Anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: Lyse cell pellets in ice-cold lysis buffer. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples. Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-pan-succinyl-lysine antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for SIRT5 and a loading control to confirm equal loading and SIRT5 knockdown/inhibition.

Visualized Workflows and Relationships

Graphviz diagrams are provided to illustrate key experimental and logical flows.

Conclusion and Future Directions

SIRT5 is a master regulator of mitochondrial function and a crucial defender against oxidative stress. Through its deacylase activity, particularly desuccinylation and deglutarylation, SIRT5 activates a network of antioxidant defenses, including the direct activation of SOD1 and the enhancement of the NADPH-dependent glutathione system.[1][2][6] This multifaceted role makes SIRT5 an attractive therapeutic target for a range of pathologies associated with oxidative damage, including cardiovascular diseases, neurodegeneration, and certain cancers.[1][10][17] Future research for drug development professionals should focus on identifying and optimizing specific and potent modulators of SIRT5 activity—both activators to bolster antioxidant defenses and inhibitors for contexts where SIRT5 activity may be detrimental.[18][19] A deeper understanding of the upstream regulation of SIRT5 and the full spectrum of its substrates will further clarify its role in cellular redox homeostasis and unlock new therapeutic strategies.

References

- 1. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SIRT5 desuccinylates and activates SOD1 to eliminate ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRT5 promotes IDH2 desuccinylation and G6PD deglutarylation to enhance cellular antioxidant defense - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIRT5 promotes IDH2 desuccinylation and G6PD deglutarylation to enhance cellular antioxidant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. benchchem.com [benchchem.com]

- 17. Sirtuins: Potential Therapeutic Targets for Defense against Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scbt.com [scbt.com]

An In-depth Technical Guide to Identifying Selective Small-Molecule SIRT5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategies and methodologies for identifying and characterizing selective small-molecule inhibitors of Sirtuin 5 (SIRT5). SIRT5, a mitochondrial NAD+-dependent protein deacylase, is a key regulator of metabolic pathways, including the urea (B33335) cycle, fatty acid oxidation, and glycolysis.[1][2][3] Its unique substrate specificity for negatively charged acyl groups like succinyl, malonyl, and glutaryl lysine (B10760008) modifications makes it a compelling target for therapeutic intervention in various diseases, including cancer and metabolic disorders.[4][5]

Quantitative Data on Selective SIRT5 Inhibitors

The development of potent and selective SIRT5 inhibitors is crucial for elucidating its biological functions and for therapeutic applications. The following tables summarize the in vitro inhibitory potency (IC50) and selectivity of several notable small-molecule SIRT5 inhibitors against other human sirtuin isoforms.

| Inhibitor | Type | SIRT5 IC50 (µM) | Selectivity Profile (IC50 in µM or % Inhibition) | Mechanism of Action | Reference(s) |

| Compound 47 | Pyrazolone derivative | 0.21 | >3800-fold selective over SIRT1/2/3/6 | Substrate-competitive | [6] |

| Compound 58 | 2,4,5-trisubstituted pyrimidine | 0.31 | Selective over SIRT1/3 | Substrate-competitive | [6] |

| DK1-04 | Dipeptide-based | 0.34 | No inhibition of SIRT1-3, 6 at 83.3 µM | Not Specified | [7][8] |

| YC6-62 | Dipeptide-based | 0.45 | Not Specified | Not Specified | [7] |

| JH-I5-2 | Thiourea-based | 2.1 | Selective | Not Specified | [9] |

| Thiosuccinyl Peptides | Peptide-based | 5 | Specific for SIRT5 over SIRT1-3 | Mechanism-based | [7][10] |

| Compound 37 | (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide | 5.59 ± 0.75 | Substantial selectivity over SIRT2 and SIRT6 | Substrate-competitive | [9] |

| Cyclic Tripeptide (Cpd 10) | Peptide-based | ~2.2 | ≥60-fold selective over SIRT1/2/3/6 | Mechanism-based | [7] |

| GW5074 | Indole | Potent (desuccinylation) | Also inhibits SIRT2 and various kinases | Substrate-specific | [7][11] |

| Suramin | Naphthylurea | 22 - 25 | Also inhibits SIRT1-3 | Not Specified | [7][8][11] |

| MC3482 | Not Specified | >50 (42% inhibition at 50 µM) | Selective over SIRT1/3 | Not Specified | [7][11] |

| Nicotinamide | Vitamin B3 derivative | 150 | Pan-sirtuin inhibitor | Non-competitive | [8] |

Experimental Workflow for SIRT5 Inhibitor Discovery

The identification and validation of selective SIRT5 inhibitors typically follow a multi-step workflow, from initial high-throughput screening to in-depth cellular characterization.

Detailed Experimental Protocols

Fluorescence-Based High-Throughput Screening (HTS) Assay for SIRT5 Inhibitors

This assay is designed for the initial screening of large compound libraries to identify potential SIRT5 inhibitors based on its desuccinylase activity.[9][12]

-

Principle: A synthetic peptide substrate containing a succinylated lysine residue is incubated with SIRT5 and NAD+. SIRT5 removes the succinyl group. A developer enzyme is then added, which specifically cleaves the desuccinylated peptide, releasing a fluorophore and causing an increase in fluorescence intensity.

-

Materials:

-

Recombinant human SIRT5 enzyme

-

Fluorogenic SIRT5 substrate (e.g., containing a succinylated lysine)

-

NAD+

-

SIRT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease that cleaves the desuccinylated substrate)

-

Test compounds dissolved in DMSO

-

Nicotinamide (positive control inhibitor)

-

384-well black microplates

-

Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

-

-

Procedure:

-

Compound Plating: Add 5 µL of test compounds (at a 2x working concentration) to the wells of a 384-well plate. Add 5 µL of SIRT Assay Buffer to "Positive Control" and "Blank" wells, and 5 µL of 2x Nicotinamide solution to "Inhibitor Control" wells.

-

Enzyme Addition: To all wells except the "Blank" wells, add 20 µL of diluted SIRT5 enzyme solution (e.g., 300 ng/reaction). To the "Blank" wells, add 20 µL of SIRT Assay Buffer.

-

Substrate/NAD+ Addition: Prepare a master mix of the SIRT5 substrate and NAD+. Add 25 µL of this mixture to all wells to initiate the reaction. The final reaction volume is 50 µL.

-

Incubation: Gently mix the plate and incubate at 37°C for 30-60 minutes.

-

Signal Development: Add 50 µL of 2x SIRT Developer to each well. Incubate at room temperature for 15 minutes, protected from light.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Subtract the average fluorescence of the "Blank" wells from all other wells.

-

Calculate the percentage of inhibition for each compound relative to the "Positive Control" (0% inhibition) and "Inhibitor Control" (100% inhibition).

-

For hit confirmation, perform dose-response curves and calculate the IC50 value.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to confirm that a compound directly binds to and stabilizes SIRT5 within a cellular environment.[13]

-

Principle: Ligand binding increases the thermal stability of a protein. By heating cells treated with a compound to various temperatures, the soluble fraction of the target protein can be quantified. A shift in the protein's melting curve to a higher temperature indicates target engagement.

-

Materials:

-

Cultured cells expressing SIRT5 (e.g., HEK293T)

-

SIRT5 inhibitor and vehicle control (DMSO)

-

PBS with protease inhibitors

-

Thermal cycler

-

Lysis buffer (e.g., RIPA buffer)

-

Anti-SIRT5 primary antibody and HRP-conjugated secondary antibody

-

Western blotting equipment

-

-

Procedure:

-

Cell Treatment: Treat cultured cells with the SIRT5 inhibitor at a fixed concentration or a vehicle control for a specified time (e.g., 2 hours).

-

Cell Harvesting and Heat Challenge: Harvest the cells and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

-

Western Blot Analysis:

-

Carefully collect the supernatant (soluble protein fraction).

-

Determine and normalize protein concentrations.

-

Perform SDS-PAGE and Western blotting using an anti-SIRT5 antibody to detect the amount of soluble SIRT5 at each temperature.

-

-

-

Data Analysis:

-

Quantify the band intensities for SIRT5 at each temperature.

-

Plot the normalized band intensities against the temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples.

-

A shift of the melting curve to the right for the inhibitor-treated sample indicates thermal stabilization and target engagement.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during the binding of an inhibitor to SIRT5, providing thermodynamic parameters of the interaction.[14][15]

-

Principle: A solution of the inhibitor is titrated into a solution of SIRT5 in a microcalorimeter. The heat change upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Materials:

-

Purified recombinant human SIRT5 protein

-

SIRT5 inhibitor

-

ITC buffer (e.g., phosphate (B84403) or Tris buffer, pH matched for both protein and inhibitor)

-

Isothermal titration calorimeter

-

-

Procedure:

-

Sample Preparation: Prepare solutions of SIRT5 (in the sample cell) and the inhibitor (in the injection syringe) in the same ITC buffer. Degas the solutions to avoid air bubbles.

-

Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

-

Titration: Perform a series of small injections of the inhibitor solution into the SIRT5 solution in the sample cell.

-

Data Acquisition: The instrument records the heat change after each injection.

-

-

Data Analysis:

-

Integrate the raw data peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of inhibitor to protein.

-

Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

SIRT5 Signaling Pathways

SIRT5 plays a crucial role in regulating key metabolic pathways primarily within the mitochondria. Understanding these pathways is essential for contextualizing the effects of SIRT5 inhibitors.

Regulation of the Urea Cycle

SIRT5 activates carbamoyl (B1232498) phosphate synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle, through deacetylation.[16][17][18] This is critical for ammonia (B1221849) detoxification.

Regulation of Fatty Acid β-Oxidation

SIRT5 influences fatty acid oxidation (FAO) by deacylating key enzymes in the pathway.[19][20]

Regulation of Glycolysis and the TCA Cycle

SIRT5 modulates enzymes involved in both glycolysis and the tricarboxylic acid (TCA) cycle, thereby influencing cellular energy production.[1][2][11]

References

- 1. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]

- 4. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Khan Academy [khanacademy.org]

- 16. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]

- 17. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle [dspace.mit.edu]

- 19. Sirtuin 5 Regulates Proximal Tubule Fatty Acid Oxidation to Protect against AKI - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sirtuin 5 in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily located in the mitochondria.[1] Unlike other sirtuins that predominantly function as deacetylases, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities.[2] These post-translational modifications play a critical role in regulating metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and amino acid metabolism.[3] Given the central role of mitochondrial dysfunction and metabolic dysregulation in the pathophysiology of neurodegenerative diseases, SIRT5 has emerged as a molecule of significant interest. This technical guide provides an in-depth overview of the current understanding of SIRT5's function in Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS), with a focus on quantitative data, experimental methodologies, and key signaling pathways.

SIRT5 in Alzheimer's Disease

In the context of Alzheimer's disease (AD), evidence suggests a neuroprotective role for SIRT5. Studies have shown that SIRT5 expression is decreased in the brains of AD model mice.[4] Overexpression of SIRT5 in these models has been demonstrated to ameliorate cognitive deficits, reduce amyloid-beta (Aβ) accumulation, and suppress neuroinflammation.[5]

Key Mechanisms of Action

-

Autophagy Induction: SIRT5 promotes autophagy, a cellular process for clearing aggregated proteins like Aβ. Overexpression of SIRT5 in an AD mouse model leads to an increase in the autophagy markers Becn1 and the LC3b-II/I ratio.[4]

-

Suppression of Oxidative Stress: SIRT5 activation is associated with reduced levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and increased activity of superoxide (B77818) dismutase (SOD).[4]

-

Modulation of Neuroinflammation: SIRT5 overexpression has been shown to suppress the activation of microglia and astrocytes, key mediators of neuroinflammation in AD. This is accompanied by a decrease in pro-inflammatory cytokines.[4][5]

-

Neurotrophic Pathway Regulation: SIRT5 influences neurotrophic signaling by decreasing the expression of the p75 neurotrophin receptor (p75NTR), which is associated with glial inflammation and neuronal apoptosis, and increasing the activation of Trk-A, which promotes neuronal survival.[5]

Quantitative Data Summary

| Parameter | Model | Intervention | Result | Reference |

| Cognitive Function | APP/PS1 Mice | SIRT5 Overexpression | Improved performance in Morris Water Maze (details in Experimental Protocols) | [5] |

| Autophagy Markers | APP/PS1 Mice | SIRT5 Overexpression | Increased Becn1 expression and LC3b-II/I ratio | [4] |

| Oxidative Stress | APP/PS1 Mice | SIRT5 Overexpression | Decreased ROS and MDA levels, increased SOD activity | [4] |

| Neuroinflammation | APP/PS1 Mice | SIRT5 Overexpression | Decreased fluorescence intensities of GFAP and Iba-1 in the hippocampus and cortex | [5] |

| Neurotrophic Factors | APP/PS1 Mice | SIRT5 Overexpression | Decreased p75NTR expression and elevated Trk-A activation | [5] |

Signaling Pathways

SIRT5 in Parkinson's Disease

In Parkinson's disease (PD), characterized by the progressive loss of dopaminergic neurons, SIRT5 appears to play a protective role. Studies using the MPTP-induced mouse model of PD have shown that a deficiency in SIRT5 exacerbates motor deficits and dopaminergic neurodegeneration.[6]

Key Mechanisms of Action

-

Mitochondrial Function and Oxidative Stress: SIRT5 is crucial for maintaining mitochondrial antioxidant capacity. Deletion of SIRT5 in MPTP-treated mice leads to a significant decrease in the expression of manganese superoxide dismutase (SOD2), a key mitochondrial antioxidant enzyme.[6] This suggests that SIRT5 helps protect dopaminergic neurons from oxidative stress, a major contributor to their degeneration in PD.[7]

Quantitative Data Summary

| Parameter | Model | Intervention | Result | Reference |

| Motor Function | MPTP-induced Mice | SIRT5 Knockout | Exacerbated motor deficits (details in Experimental Protocols) | [6] |

| Neuropathology | MPTP-induced Mice | SIRT5 Knockout | More severe nigrostriatal dopaminergic degeneration | [6] |

| Biochemical Markers | MPTP-induced Mice | SIRT5 Knockout | Larger decrease in SOD2 expression compared to wild-type | [6] |

Signaling Pathway

SIRT5 in Huntington's Disease and ALS

The role of SIRT5 in Huntington's disease (HD) and Amyotrophic Lateral Sclerosis (ALS) is less defined compared to AD and PD. However, emerging evidence from proteomics and tissue analysis suggests a potential involvement.

-

Amyotrophic Lateral Sclerosis (ALS): Studies on postmortem tissue from ALS patients have revealed a neuron-specific upregulation of SIRT5 mRNA and protein, particularly in the spinal cord.[8] While the functional implications of this upregulation are not yet fully understood, it suggests a potential compensatory or pathological role for SIRT5 in ALS. Further research in animal models, such as the SOD1-G93A mouse model, is needed to elucidate its precise function.[9][10][11]

-

Huntington's Disease (HD): Proteomic analyses of the mouse brain have identified numerous succinylated proteins regulated by SIRT5 that are implicated in HD pathways.[12] This suggests that SIRT5-mediated desuccinylation may influence the function of proteins involved in HD pathogenesis. However, direct functional studies in HD animal models are currently lacking.

Experimental Protocols

Animal Models

-

APP/PS1 Mouse Model of Alzheimer's Disease: These mice overexpress a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9), leading to age-dependent accumulation of Aβ plaques and cognitive deficits.[13]

-

MPTP Mouse Model of Parkinson's Disease: This model involves the systemic administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of PD.[14][15] A common protocol involves intraperitoneal injections of MPTP hydrochloride (e.g., 20 mg/kg) four times at 2-hour intervals.[14]

Behavioral Analysis

-

Morris Water Maze (for AD models): This test assesses spatial learning and memory.[16][17]

-

Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water, with a hidden escape platform.

-

Acquisition Phase: Mice are trained over several days (e.g., 5 days, 4 trials per day) to find the hidden platform using spatial cues around the room. Escape latency is recorded.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.[18]

-

Biochemical and Histological Analyses

-

Western Blotting:

-

Tissue Preparation: Brain tissue is homogenized in RIPA buffer with protease and phosphatase inhibitors.[19][20]

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies (e.g., anti-SIRT5, anti-LC3, anti-SOD2) overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[21]

-

Detection: Bands are visualized using a chemiluminescence detection system.

-

-

Immunohistochemistry:

-

Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA and then cryoprotected in sucrose (B13894) solutions.[22]

-

Sectioning: Brains are sectioned on a cryostat (e.g., 30 µm thick sections).

-

Staining: Free-floating sections are washed, blocked (e.g., with normal goat serum), and incubated with primary antibodies (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes) overnight at 4°C.[23][24]

-

Detection: Sections are incubated with fluorescently labeled secondary antibodies and mounted with a DAPI-containing medium for visualization.[22][25]

-

-

In Situ Hybridization:

-

Probe Preparation: Digoxigenin (DIG)-labeled antisense RNA probes for SIRT5 mRNA are synthesized by in vitro transcription.

-

Tissue Preparation: Brain sections are fixed, permeabilized, and pre-hybridized.

-

Hybridization: Sections are incubated with the labeled probe overnight in a humidified chamber at 65°C.

-

Washing and Detection: Sections are washed to remove unbound probe and then incubated with an anti-DIG antibody conjugated to alkaline phosphatase. The signal is developed using a colorimetric substrate.[26]

-

-

SIRT5 Enzymatic Activity Assay:

-

Principle: The assay measures the desuccinylase activity of SIRT5 using a synthetic peptide substrate containing a succinylated lysine (B10760008) residue.

-

Procedure: Recombinant SIRT5 is incubated with the succinylated peptide and NAD+. The reaction is then developed, and the fluorescence or colorimetric signal is measured, which is proportional to the amount of desuccinylated peptide produced.[2][27]

-

Experimental Workflow Example

Conclusion and Future Directions

SIRT5 is emerging as a critical regulator in the pathophysiology of neurodegenerative diseases. Its roles in modulating mitochondrial function, oxidative stress, autophagy, and neuroinflammation position it as a promising therapeutic target. While significant progress has been made in understanding its function in Alzheimer's and Parkinson's diseases, further research is imperative. Key future directions include:

-

Elucidating the functional role of SIRT5 in Huntington's disease and ALS using genetic and pharmacological approaches in relevant animal models.

-

Identifying the full spectrum of SIRT5's desuccinylation, demalonylation, and deglutarylation targets in the context of neurodegeneration through advanced proteomic techniques.

-

Developing potent and selective SIRT5 activators and inhibitors to further probe its therapeutic potential and validate it as a drug target.

A deeper understanding of the intricate mechanisms by which SIRT5 maintains neuronal homeostasis will be instrumental in the development of novel therapeutic strategies for these devastating disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIRT5 Represses Neurotrophic Pathways and Aβ Production in Alzheimer's Disease by Targeting Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. Could Sirtuin Activities Modify ALS Onset and Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SIRT1 overexpression ameliorates a mouse model of SOD1-linked amyotrophic lateral sclerosis via HSF1/HSP70i chaperone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SIRT1 overexpression ameliorates a mouse model of SOD1-linked amyotrophic lateral sclerosis via HSF1/HSP70i chaperone system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scantox.com [scantox.com]

- 12. karger.com [karger.com]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Search Strategies Used by APP Transgenic Mice During Navigation in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]

- 18. Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mouse Brain Tissue Control Extracts | Cell Signaling Technology [cellsignal.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 23. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]

- 24. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

structural basis for SIRT5 substrate specificity

An In-depth Technical Guide on the Structural Basis for SIRT5 Substrate Specificity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sirtuin 5 (SIRT5) is a critical NAD⁺-dependent deacylase, primarily located in the mitochondria, that plays a pivotal role in regulating cellular metabolism and redox homeostasis.[1] Unlike other sirtuins that are potent deacetylases, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with comparatively weak deacetylase function.[1][2][3] This unique substrate preference is encoded by specific structural features within its catalytic core. Understanding the molecular basis for this specificity is paramount for elucidating its biological functions and for the rational design of selective therapeutic modulators. This guide provides a comprehensive overview of the structural determinants of SIRT5 substrate selection, supported by quantitative data, detailed experimental protocols, and visual diagrams of key mechanisms and workflows.

Structural Overview and Catalytic Mechanism

SIRT5, like other sirtuins, possesses a conserved catalytic core composed of two main domains: a large Rossmann fold domain that binds the NAD⁺ cofactor and a smaller, structurally diverse zinc-binding domain.[4][5] The overall structure consists of fourteen α-helices and nine β-strands.[4][6] The active site is situated in a cleft between these two domains, forming distinct binding pockets for the NAD⁺ cofactor and the acyl-lysine substrate.[6][7]

The deacylation reaction proceeds through a unique NAD⁺-dependent mechanism common to all sirtuins.[1][8] The process begins with the binding of the acylated substrate and NAD⁺. The carbonyl oxygen of the acyl-lysine attacks the C1' ribose of NAD⁺, leading to the cleavage of the bond between nicotinamide (B372718) and ribose.[9] This forms a C1'-O-alkylimidate intermediate, and the subsequent rearrangement and hydrolysis release the deacylated lysine (B10760008), nicotinamide (NAM), and 2'-O-acyl-ADP-ribose.[1]

Caption: General NAD⁺-dependent deacylation mechanism catalyzed by SIRT5.

Molecular Determinants of Substrate Specificity

SIRT5's preference for negatively charged, bulky acyl groups (succinyl, malonyl, glutaryl) over the smaller, neutral acetyl group is dictated by the unique architecture of its substrate-binding pocket.[4][10] This specificity is primarily conferred by three key amino acid residues.

-

Arginine 105 (Arg105) and Tyrosine 102 (Tyr102): These two residues are located deep within the active site pocket and are the principal determinants of SIRT5's unique activity.[3][4][11] The positively charged guanidinium (B1211019) group of Arg105 and the hydroxyl group of Tyr102 form specific hydrogen bonds and electrostatic interactions with the negatively charged carboxylate group of the succinyl, malonyl, or glutaryl moiety.[4][7][8] This interaction stabilizes the binding of these substrates, positioning them optimally for catalysis. In contrast, these residues do not form favorable interactions with the neutral acetyl group, explaining the enzyme's weak deacetylase activity.[3][12]

-

Alanine (B10760859) 86 (Ala86): Compared to other sirtuins like SIRT1-3, which possess a bulkier phenylalanine residue at the equivalent position, SIRT5 has a small alanine residue.[4] This substitution enlarges the acyl-lysine binding pocket, providing the necessary space to accommodate the larger succinyl and glutaryl groups.[4][10]

Structural studies of SIRT5 in complex with succinylated histone peptides have also revealed sequence-dependent recognition. Conserved hydrogen bonds between the main chain of the enzyme and the substrate at the +1 and +3 positions relative to the succinylated lysine are essential for recognition.[13] Notably, a proline residue at the +1 position is unfavorable for SIRT5 binding and catalysis.[13]

Caption: Key residues in the SIRT5 active site interacting with a succinyl-lysine substrate.

Quantitative Analysis of SIRT5 Activity

The structural features of SIRT5 translate directly into its catalytic efficiency. Kinetic studies consistently show that SIRT5 is a far more efficient desuccinylase, demalonylase, and deglutarylase than it is a deacetylase.

Table 1: Catalytic Efficiency of SIRT5 with Different Acyl Groups

This table summarizes the kinetic parameters of SIRT5 for various acyl modifications on a carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1)-derived peptide. The data clearly shows a strong preference for negatively charged acyl groups.

| Acyl Group | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Glutaryl | 0.86 | 46 | 18699 | [14] |

| Succinyl | 0.63 | 45 | 13995 | [14] |

| Malonyl | 0.23 | 62 | 3758 | [14] |

| Acetyl | 0.001 | 63 | 16 | [14] |

Table 2: Impact of Active Site Mutations on SIRT5 Kinetic Parameters

Mutating the key residues Arg105 and Tyr102 to their SIRT1 counterparts (isoleucine and alanine, respectively) dramatically reduces desuccinylase activity and enhances deacetylase activity, confirming their critical role in determining substrate specificity.[9]

| Enzyme Variant | Substrate Type | kcat (×10⁻³ s⁻¹) | Km,sub (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| SIRT5 Wild-Type | Desuccinylation | 383.2 | 290 | 1320.7 | [15] |

| SIRT5 Wild-Type | Deacetylation | - | - | 0.006 | [15] |

| SIRT5 Y102A | Desuccinylation | 27.4 | 300 | 91.3 | [15] |

| SIRT5 Y102A | Deacetylation | 6.6 | 720 | 9.1 | [15] |

| SIRT5 R105I | Desuccinylation | - | - | 0.006 | [15] |

| SIRT5 R105I | Deacetylation | 12.2 | 1658 | 7.3 | [15] |

| SIRT5 Y102A/R105I | Desuccinylation | - | - | 0.002 | [15] |

| SIRT5 Y102A/R105I | Deacetylation | 2.6 | 388 | 6.5 | [15] |

| SIRT1 | Deacetylation | 57.9 | 356 | 162.6 | [15] |

ND: Not determined. N/A: Not applicable or no activity detected.

Regulation of Metabolic Pathways

SIRT5's substrate specificity enables it to be a key regulator of mitochondrial metabolism. It modulates the activity of enzymes involved in numerous critical pathways by removing succinyl, malonyl, and glutaryl groups.[10][16]

-

TCA Cycle: SIRT5 activates isocitrate dehydrogenase 2 (IDH2) via desuccinylation while inhibiting succinate (B1194679) dehydrogenase (SDHA) through the same modification.[1][10][17]

-

Urea (B33335) Cycle: SIRT5 activates carbamoyl phosphate synthetase 1 (CPS1), a rate-limiting enzyme in the urea cycle, through desuccinylation and deglutarylation.[17]

-

Glycolysis: SIRT5 has been shown to demalonylate and activate glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[17]

-

ROS Detoxification: SIRT5 activates superoxide (B77818) dismutase 1 (SOD1) by desuccinylating it, thereby helping to manage oxidative stress.[6][17]

Caption: SIRT5 modulates the TCA cycle by deacylating key enzymes IDH2 and SDHA.

Key Experimental Protocols

Characterizing SIRT5 activity and its modulation requires specific biochemical and cellular assays.

Protocol 1: HPLC-Based SIRT5 Desuccinylase Activity Assay

This method provides a robust and quantitative measure of enzyme kinetics (Km and kcat).[18][19]

-

Reagents & Buffers:

-

Reaction Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM NAD⁺.[18]

-

Enzyme Solution: Purified recombinant SIRT5 (e.g., 30 µM stock) in 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 10% glycerol.[18]

-

Substrate Solution: Succinylated peptide (e.g., H3K9succ with C-terminal tryptophans for UV detection) dissolved in water across a range of concentrations (e.g., 7.5 to 750 µM).[18]

-

Quench Buffer: Water with 10% trifluoroacetic acid (TFA).[18]

-

-

Procedure:

-

Prepare reaction mixtures by combining the reaction buffer, substrate solution, and water.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding the SIRT5 enzyme solution.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range (less than 20% substrate conversion).

-

Stop the reaction by adding an equal volume of Quench Buffer.

-

Centrifuge samples to pellet any precipitated protein.

-

-

Analysis:

-

Analyze the supernatant by reverse-phase HPLC.

-

Use a C18 column with a gradient of Buffer A (water with 0.1% TFA) and Buffer B (acetonitrile with 0.1% TFA). A typical gradient for SIRT5 is 0% to 50% Buffer B over 20 minutes with a flow rate of 1 mL/min.[18]

-

Monitor the elution of substrate and product peptides by UV absorbance at 280 nm.[18]

-

Calculate the initial reaction rate from the peak areas of the product and substrate. Determine kinetic parameters by fitting the initial rates at various substrate concentrations to the Michaelis-Menten equation.

-

Caption: A typical experimental workflow for determining SIRT5 kinetic parameters using HPLC.

Protocol 2: Western Blotting to Measure Cellular SIRT5 Activity

This protocol assesses the efficacy of SIRT5 modulators in a cellular context by measuring the acylation status of a known substrate.[20]

-

Cell Culture and Treatment:

-

Culture cells (e.g., HEK293T, H1299) to 80-90% confluency.

-

Treat cells with various concentrations of a SIRT5 inhibitor or activator for a suitable duration (e.g., 24 hours). Include a vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and deacetylase/deacylase inhibitors (e.g., nicotinamide, trichostatin A, sodium butyrate).

-

Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.[20]

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody against a succinylated SIRT5 substrate (e.g., anti-succinyl-lysine) or a specific substrate like anti-SDHA (succinylated).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

-

Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) and total SIRT5 to ensure equal loading and consistent enzyme levels.

-

-

Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the succinyl-lysine signal to the loading control. An increase in the succinylation signal indicates successful SIRT5 inhibition.

-

Conclusion

The substrate specificity of SIRT5 is a finely tuned characteristic derived from its unique structural architecture. The presence of Arg105 and Tyr102 in the active site creates a pocket that favors the binding of negatively charged acyl groups, while the Ala86 residue provides the necessary space for these bulky modifications. This structural basis explains SIRT5's potent desuccinylase, demalonylase, and deglutarylase activities, which are central to its role in regulating mitochondrial metabolism and cellular stress responses. A thorough understanding of these molecular determinants is crucial for interpreting the enzyme's biological function and for the development of potent and selective inhibitors or activators for therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]

- 3. hub.hku.hk [hub.hku.hk]

- 4. mdpi.com [mdpi.com]

- 5. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sirtuin Catalysis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of the Substrate Specificity-Defining Residues of Human SIRT5 in Modulating the Structural Stability and Inhibitory Features of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Structural insights into the molecular mechanism underlying Sirt5-catalyzed desuccinylation of histone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Item - Steady-state Kinetic Parameters of SIRT5 Variants and SIRT1 on Acetyl and Succinyl substrates. - Public Library of Science - Figshare [plos.figshare.com]